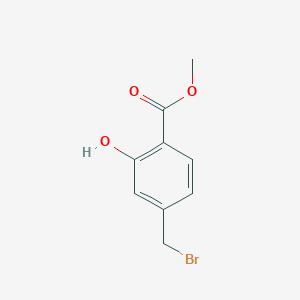

Methyl 4-(bromomethyl)-2-hydroxybenzoate

Descripción general

Descripción

“Methyl 4-(bromomethyl)benzoate” is an ester and an important drug intermediate . It is used in the preparation of potential anti-HIV agents . The ester group is slightly twisted out of the plane of the central aromatic ring .

Synthesis Analysis

The synthesis of “Methyl 4-(bromomethyl)benzoate” involves adding 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin into a 50 mL three-necked flask, setting up a reflux device, and stirring and reacting at 60°C for 7 hours .Molecular Structure Analysis

The molecular weight of “Methyl 4-(bromomethyl)benzoate” is 229.07 . The linear formula is BrCH2C6H4CO2CH3 . The ester group is slightly twisted out of the plane of the central aromatic ring .Physical and Chemical Properties Analysis

“Methyl 4-(bromomethyl)benzoate” is a solid substance . It should be stored in a dry, cool, and well-ventilated place . The compound is almost planar .Aplicaciones Científicas De Investigación

Synthesis and Analytical Methods

Research has been conducted on the synthesis of related compounds and the development of analytical methods for their identification. For instance, the synthesis of 4-bromobenzamide derivatives through cross-coupling reactions demonstrates the versatility of brominated compounds in creating pharmaceutical intermediates (Qiu et al., 2009). Additionally, analytical techniques such as HPLC and spectrofluorimetry have been employed to determine the concentration of methyl paraben in cosmetics, highlighting the importance of precise measurement in ensuring safety and compliance (Mallika J.B.N et al., 2014).

Environmental Impact and Biodegradation

The environmental fate and behavior of parabens, including their occurrence in aquatic environments, have been reviewed, pointing to the ubiquity of such compounds due to continuous introduction and their potential as emerging contaminants (Haman et al., 2015). This research underscores the need for understanding the environmental impact and biodegradation pathways of related brominated compounds.

Biological Activities and Health Implications

The pharmacological activities and potential health benefits or risks associated with similar compounds have been extensively studied. For example, gallic acid and its derivatives have been investigated for their anti-inflammatory properties and molecular mechanisms in disease contexts (Bai et al., 2020). Additionally, the safety and toxicological profiles of propyl paraben have been assessed, providing insights into the acceptable levels of parabens in various products and their potential health risks (Soni et al., 2001).

Application in Polymer and Material Science

Research on xylan derivatives, for instance, highlights the potential of chemically modified biopolymers in developing new materials with specific properties, which could be relevant for understanding the applications of methyl 4-(bromomethyl)-2-hydroxybenzoate in material science (Petzold-Welcke et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 4-(bromomethyl)-2-hydroxybenzoate is an ester and a lachrymator . It is an important drug intermediate . .

Mode of Action

It is known that the ester group in this compound is slightly twisted out of the plane of the central aromatic ring , which may influence its interaction with its targets.

Biochemical Pathways

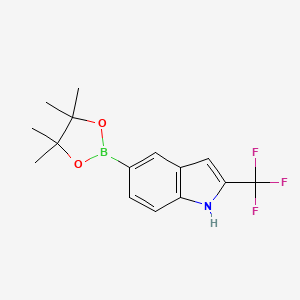

The compound is used in the synthesis of 9- O - (4-carboxybenzyl)berberine (CBB) . It may also be involved in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Result of Action

It is known to be a lachrymator , indicating that it can cause tears or stinging of the eyes on exposure.

Propiedades

IUPAC Name |

methyl 4-(bromomethyl)-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSXBHKFYZMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

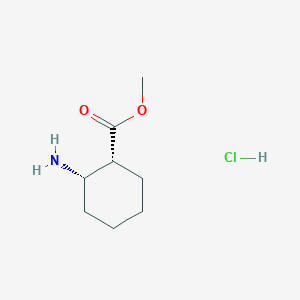

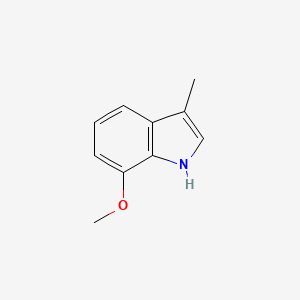

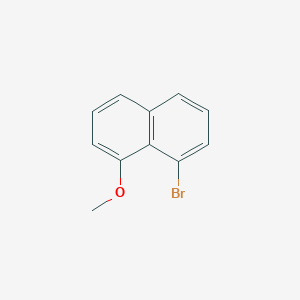

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)

![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)

![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)

![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)

![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)